N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride
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Overview
Description
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride typically involves multiple steps. One common approach is the reaction of benzo[d]thiazole-2-amine with 2-morpholinoethylamine in the presence of a suitable coupling agent, such as carbodiimide, to form the amide bond. The resulting product is then nitrated to introduce the nitro group at the 3-position of the benzamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized for efficiency, yield, and purity, with rigorous quality control measures in place to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of a different class of compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents on the benzothiazole ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Amides, ethers, thioethers.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound's derivatives have shown promise in the development of new drugs for treating various diseases, such as cancer and infectious diseases.
Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo redox reactions that affect cellular processes. The compound may also interact with enzymes, receptors, or other proteins to modulate their activity.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride is unique in its structure and properties compared to other benzothiazole derivatives. Some similar compounds include:
N-(benzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)-3-nitrobenzamide: This compound has a similar structure but with a piperidine group instead of a morpholine group.
N-(benzo[d]thiazol-2-yl)-N-(2-ethanolamine)-3-nitrobenzamide: This compound features an ethanolamine group instead of a morpholine group.
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide: This compound has a nitro group at the 4-position instead of the 3-position.
These compounds may exhibit different biological activities and chemical properties due to variations in their molecular structures.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S.ClH/c25-19(15-4-3-5-16(14-15)24(26)27)23(9-8-22-10-12-28-13-11-22)20-21-17-6-1-2-7-18(17)29-20;/h1-7,14H,8-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQIWDHHEGMUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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